5-Bromo-5-methylhex-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

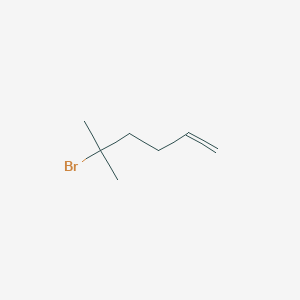

Structure

3D Structure

Properties

CAS No. |

90601-72-2 |

|---|---|

Molecular Formula |

C7H13Br |

Molecular Weight |

177.08 g/mol |

IUPAC Name |

5-bromo-5-methylhex-1-ene |

InChI |

InChI=1S/C7H13Br/c1-4-5-6-7(2,3)8/h4H,1,5-6H2,2-3H3 |

InChI Key |

URGZHESHYWFVJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC=C)Br |

Origin of Product |

United States |

Contextualization Within Modern Organic Chemistry

In the landscape of modern organic chemistry, 5-Bromo-5-methylhex-1-ene is recognized as a versatile bifunctional building block. The strategic placement of its reactive sites—an alkene at one end of the carbon chain and a tertiary bromo-substituted carbon at the other—allows for a range of selective chemical transformations.

The terminal alkene is susceptible to a variety of reactions common to this functional group. These include electrophilic additions, radical reactions, and various metal-catalyzed transformations such as hydroboration or hydroformylation. researchgate.net The tertiary alkyl bromide functionality is also highly reactive. The carbon-bromine bond can be targeted for nucleophilic substitution reactions, where the bromine atom is replaced by another functional group, or it can undergo elimination reactions to form a new double bond. For instance, treatment of the similar 4-Bromo-5-methylhex-1-ene with an alcoholic base leads to the elimination of hydrogen bromide to form 5-methylhexa-1,3-diene. masterjeeclasses.com

This dual reactivity enables chemists to use this compound to construct more complex molecular frameworks. It can be employed in sequential reactions where each functional group is addressed in a separate step, allowing for the controlled and predictable assembly of target molecules.

Significance in Advanced Synthetic Methodologies and Mechanistic Studies

Established Reaction Pathways for this compound

The synthesis of this compound is predominantly achieved through electrophilic addition reactions. This approach leverages the reactivity of carbon-carbon double bonds in diene systems.

Electrophilic Addition Strategies to Precursors

The core of the synthesis lies in the reaction of a suitable diene with a hydrogen halide, typically hydrogen bromide (HBr).

The addition of a hydrogen halide to a diene is a classic example of an electrophilic addition reaction. Dienes, characterized by the presence of two double bonds, are nucleophilic and readily react with electrophiles like HBr. chemistrynotmystery.com When a diene is treated with one equivalent of HBr, the proton adds to one of the double bonds, forming a carbocation intermediate, which is then attacked by the bromide ion to yield the final product. libretexts.orglibretexts.org

In the case of isolated dienes, where the double bonds are separated by more than one single bond, the two double bonds can react independently of each other. chemistrynotmystery.comuobabylon.edu.iq The reaction of 2-methyl-1,5-hexadiene (B165376) with one mole of hydrogen chloride (HCl), for instance, results in a mixture of products where the electrophile has added to one of the double bonds. uobabylon.edu.iq

For conjugated dienes, where the double bonds are separated by a single bond, the reaction can proceed via 1,2-addition or 1,4-addition. libretexts.orglibretexts.org This leads to a mixture of products, with the ratio often depending on reaction conditions such as temperature. ucalgary.ca At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored. ucalgary.cayoutube.com

The regioselectivity of the hydrogen halide addition is governed by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. wordpress.com This preference is due to the formation of the more stable carbocation intermediate. libretexts.orglibretexts.orgwordpress.com Carbocation stability follows the order: tertiary > secondary > primary. libretexts.orglibretexts.org

In the synthesis of this compound from a precursor like 2-methyl-1,5-hexadiene, the electrophilic addition of HBr occurs at the more substituted double bond. chemistrynotmystery.com The proton adds to the terminal carbon (C1), leading to the formation of a more stable tertiary carbocation at C2. chemistrynotmystery.com The subsequent attack of the bromide ion on this tertiary carbocation results in the formation of this compound. chemistrynotmystery.com

The stereochemistry of the addition can be influenced by the planar nature of the carbocation intermediate. Attack by the nucleophile can occur from either face, potentially leading to a mixture of stereoisomers if a new stereocenter is formed. masterorganicchemistry.com

Precursor Design and Synthesis (e.g., 2-Methyl-1,4-pentadiene)

The logical precursor for the synthesis of this compound is a diene with the appropriate carbon skeleton. While 2-methyl-1,5-hexadiene is a direct precursor, the closely related 2-methyl-1,4-pentadiene (B165374) is also a relevant starting material in organic synthesis. sigmaaldrich.comscbt.com

The synthesis of such dienes can be achieved through various methods. For instance, 2-methyl-1,3-pentadiene (B74102) can be prepared by the dehydration of 2-methyl-2,4-pentanediol. google.com This process involves two sequential dehydration steps, first forming 4-methyl-4-penten-2-ol (B1580817) as an intermediate. google.com The use of specific catalysts, such as ferric chloride supported on montmorillonite, can facilitate this transformation. google.com Other synthetic routes to precursors like 2-methyl-1,4-pentadiene may start from compounds like 4-methyl-1-pentyn-3-ol. chemicalbook.com

Table 1: Precursor Synthesis Data

| Starting Material | Intermediate | Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methyl-2,4-pentanediol | 4-Methyl-4-penten-2-ol | 2-Methyl-1,3-pentadiene | Ferric chloride on montmorillonite, 110–140°C | >80% | google.com |

| 4-Methyl-4-penten-2-ol | - | 2-Methyl-1,3-pentadiene | Oxalic acid and citric acid, 120-150°C | 82% | google.com |

| 4-Methyl-4-penten-2-ol | - | 2-Methyl-1,3-pentadiene | Potassium bisulfate and citric acid, 120-150°C | 85% | google.com |

Advanced Synthetic Approaches to this compound Analogs

While electrophilic addition is the standard, other methods can be employed to synthesize brominated alkenes, which can be considered analogs of this compound.

Catalyst-Mediated Halogenation Methods

Modern organic synthesis has seen the development of various catalyst-mediated halogenation reactions. These methods can offer improved selectivity and milder reaction conditions.

Palladium-catalyzed reactions, for instance, have been developed for the ortho-halogenation of arylnitriles, using the cyano group as a directing group. acs.org While not directly applicable to the synthesis of this compound, this demonstrates the power of transition metal catalysis in C-H bond activation and halogenation.

Visible light-mediated photoredox catalysis has also emerged as a powerful tool for halogenation. rsc.org These methods can be used for the bromination of Csp³–H bonds and the atom transfer radical addition of alkyl bromides to unsaturated compounds. rsc.org For example, N-bromosuccinimide (NBS) in conjunction with a photocatalyst can be used for benzylic bromination. rsc.org

Furthermore, catalyst systems involving N-bromosuccinimide and a chiral catalyst have been developed for the enantioselective bromochlorination of allylic alcohols, demonstrating control over both regioselectivity and stereoselectivity. nih.gov The use of solid-state halogenating agents, such as bromine included in cucurbit ucalgary.cauril, offers a safer and easier-to-handle alternative to molecular bromine for electrophilic bromination. researchgate.net

Chemoselective and Stereoselective Syntheses

The synthesis of this compound presents a challenge in terms of selectivity. The starting material, 5-methylhex-1-ene, is an unsymmetrical alkene, and its reaction with brominating agents can lead to a mixture of products. Chemoselectivity, the preferential reaction of one functional group in the presence of others, and stereoselectivity, the preferential formation of one stereoisomer over others, are therefore key considerations.

Chemoselectivity:

The primary method for the synthesis of this compound is the allylic bromination of 5-methylhex-1-ene, typically using N-Bromosuccinimide (NBS). pearson.comresearchgate.netmasterorganicchemistry.comwikipedia.orglnu.edu.cn The chemoselectivity of this reaction is governed by the relative stability of the possible radical intermediates. The reaction proceeds via a free radical mechanism, where a bromine radical abstracts a hydrogen atom from an allylic position (a carbon adjacent to the double bond). masterorganicchemistry.comchadsprep.com This is favored because the resulting allylic radical is stabilized by resonance. masterorganicchemistry.commasterorganicchemistry.com

In the case of 5-methylhex-1-ene, there are two allylic positions: C3 and C5. Abstraction of a hydrogen from C3 would lead to a secondary allylic radical, while abstraction from C5 results in a tertiary allylic radical. The tertiary radical is more stable, and therefore, the formation of the tertiary bromide, this compound, is generally favored. However, the reaction can also lead to the formation of a rearranged product, 1-bromo-5-methylhex-2-ene, due to the delocalization of the radical across the allylic system. msu.eduwinona.edulibretexts.org The use of NBS is crucial for chemoselectivity as it provides a low, constant concentration of bromine, which suppresses the competing electrophilic addition of bromine to the double bond. lnu.edu.cnmasterorganicchemistry.comlibretexts.org

Stereoselectivity:

The carbon atom C5 in this compound is a stereocenter. Therefore, the synthesis can potentially yield a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity in the synthesis of this compound requires the use of chiral reagents or catalysts that can control the stereochemical outcome of the bromination. While general methods for stereoselective synthesis of various organic compounds are known, specific research on the enantioselective synthesis of this compound is not extensively documented in readily available literature. chadsprep.commasterorganicchemistry.combridgew.eduacs.orgacs.orgsci-hub.se However, principles of asymmetric synthesis, such as the use of chiral auxiliaries or chiral catalysts, could theoretically be applied to control the stereochemistry at C5.

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing the synthesis of this compound involves careful consideration of reaction conditions to maximize the yield of the desired product and minimize waste. This can be approached from both a kinetic and thermodynamic standpoint, as well as by applying the principles of green chemistry.

Kinetic and Thermodynamic Considerations in this compound Formation

The allylic bromination of 5-methylhex-1-ene can lead to two constitutional isomers: the kinetic product and the thermodynamic product. The distribution of these products is influenced by the reaction temperature. msu.edulibretexts.orgwikipedia.org

Kinetic Control: At lower temperatures, the reaction is generally under kinetic control, meaning the product that is formed fastest will predominate. libretexts.orgwikipedia.org The formation of the kinetic product is determined by the lower activation energy barrier. In the case of unsymmetrical allylic radicals, the bromine atom may attack the less sterically hindered carbon atom of the resonance structure more rapidly. libretexts.orgopenstax.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the system can reach equilibrium. Under these conditions, the most stable product, the thermodynamic product, will be the major component of the mixture. libretexts.orgwikipedia.org The thermodynamic stability of the final alkene product is a key factor. Generally, more substituted alkenes are more stable. msu.edulibretexts.org

In the bromination of 5-methylhex-1-ene, the initially formed tertiary radical at C5 is more stable. However, due to resonance, the radical character is also present at C3. Bromination at C5 leads to this compound, while bromination at C3 after rearrangement would lead to 1-bromo-5-methylhex-2-ene. The relative stability of these two products and the activation energies for their formation will determine the product ratio under different temperature regimes. To favor the formation of this compound, reaction conditions would need to be optimized to favor the pathway leading to this specific isomer.

| Condition | Controlling Factor | Predominant Product | Rationale |

| Low Temperature | Kinetic Control | Product formed via the lowest activation energy path | The rate of reaction is the dominant factor. |

| High Temperature | Thermodynamic Control | The most stable product | The reaction is reversible and reaches equilibrium. |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. libretexts.orgfiveable.mechegg.comchemicalforums.comsemanticscholar.orgacsgcipr.org

Atom Economy: The traditional synthesis using NBS has a relatively low atom economy, as only one bromine atom from the NBS molecule is incorporated into the final product, with succinimide (B58015) being a significant byproduct. bridgew.educhegg.comwordpress.com Improving atom economy would involve exploring alternative brominating agents or catalytic systems where a higher percentage of the reactant atoms are incorporated into the desired product.

Safer Solvents: Historically, allylic bromination with NBS was often carried out in carbon tetrachloride (CCl₄), a toxic and ozone-depleting substance. wikipedia.orglibretexts.org Green chemistry principles strongly advocate for the replacement of such hazardous solvents. Research has explored several alternatives, although each has its own advantages and disadvantages.

| Solvent | Rationale for Use/Consideration |

| Acetonitrile | Can fully solubilize NBS. reddit.comreddit.com |

| Cyclohexane | A potential non-polar alternative. reddit.com |

| Trifluorotoluene | A more expensive but less toxic alternative to CCl₄. wikipedia.orgchemicalforums.com |

| 1,2-Dichloroethane | An inexpensive alternative, though still a chlorinated solvent. chemicalforums.comreddit.com |

| Aqueous solutions / Ionic liquids | Explored for some bromination reactions to avoid organic solvents. semanticscholar.orgreddit.com |

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. chegg.comsemanticscholar.org While the standard Wohl-Ziegler reaction uses a radical initiator stoichiometrically, developing a truly catalytic system for the allylic bromination of 5-methylhex-1-ene would be a significant advancement. This could involve transition metal catalysts or photoredox catalysis to generate the bromine radical more efficiently and with less waste.

By focusing on these areas of chemoselectivity, stereoselectivity, and reaction optimization through kinetic, thermodynamic, and green chemistry lenses, the synthesis of this compound can be made more efficient, selective, and environmentally benign.

Reactivity and Reaction Mechanisms of 5 Bromo 5 Methylhex 1 Ene

Reactivity at the Brominated Center

The carbon-bromine bond at the tertiary C-5 position is the primary site for nucleophilic substitution, elimination, and organometallic reactions. The tertiary nature of this center significantly influences the mechanisms of these transformations.

The tertiary alkyl halide structure of 5-bromo-5-methylhex-1-ene predisposes it to nucleophilic substitution reactions primarily through an SN1 mechanism. This pathway involves a two-step process:

Formation of a Carbocation: The reaction is initiated by the departure of the bromide ion (Br⁻), a good leaving group, to form a relatively stable tertiary carbocation intermediate. The stability of this carbocation is crucial for the SN1 pathway. pearson.com

Nucleophilic Attack: A nucleophile then attacks the planar carbocation. This can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral (though in this specific molecule, the C-5 is not a stereocenter).

Common nucleophiles like water, alcohols, and cyanide can be used. ualberta.ca For instance, solvolysis in a solvent like hot ethanol (B145695) would lead to the formation of an ether.

| Reaction Type | Reagent/Conditions | Mechanism | Product |

| Solvolysis (Ethanolysis) | Hot Ethanol (Solvent and Nucleophile) | SN1 | 5-Ethoxy-5-methylhex-1-ene |

| Hydrolysis | Water (H₂O) | SN1 | 5-Methylhex-1-en-5-ol |

| Cyanation | Sodium Cyanide (NaCN) | SN1 | 5-Methyl-5-cyanohex-1-ene |

This table illustrates potential nucleophilic substitution reactions based on established mechanisms for tertiary alkyl halides.

Elimination reactions, particularly dehydrohalogenation, are common for alkyl halides and compete with nucleophilic substitution. For this compound, elimination is typically favored by the use of strong, non-nucleophilic, or bulky bases under heat. chegg.com The most common mechanism is the E2 reaction when a strong base is used, or the E1 reaction, which competes with SN1, especially in the absence of a strong base.

Given the structure, two primary diene products can be formed through the loss of HBr:

5-Methylhexa-1,4-diene (Zaitsev's product, more substituted and generally more stable)

2-Methyl-6-hepten-2-ene (Hofmann product, less substituted)

The use of a bulky base like potassium tert-butoxide would favor the formation of the less sterically hindered Hofmann product.

| Base | Conditions | Major Product | Mechanism |

| Sodium Ethoxide (NaOEt) | Ethanol, Heat | 5-Methylhexa-1,4-diene | E2/E1 |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol, Heat | 2-Methyl-6-hepten-2-ene | E2 (Hofmann) |

This table presents expected outcomes for elimination reactions based on the principles of regioselectivity.

The carbon-bromine bond can be used to form organometallic reagents. A primary example is the formation of a Grignard reagent by reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). escholarship.org

Reaction: C₇H₁₃Br + Mg → C₇H₁₃MgBr

The resulting Grignard reagent, (5-methylhex-1-en-5-yl)magnesium bromide, is a potent nucleophile and a strong base. This transformation effectively reverses the polarity at the C-5 position (umpolung), turning an electrophilic carbon into a nucleophilic one. This reagent is valuable for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Reactivity at the Terminal Alkene Moiety of this compound

The terminal double bond is an electron-rich region, making it susceptible to reactions with electrophiles.

The alkene can undergo electrophilic addition reactions. For example, the addition of a hydrogen halide like hydrogen bromide (HBr) would proceed according to Markovnikov's rule. smolecule.com The initial protonation of the double bond will occur at the terminal carbon (C-1) to form the more stable secondary carbocation at C-2, rather than a primary carbocation at C-1. The bromide ion then attacks the C-2 carbocation.

Reaction with HBr: C₇H₁₃Br + HBr → 2,5-Dibromo-5-methylhexane

| Reagent | Conditions | Intermediate | Product |

| HBr | Inert Solvent | Secondary Carbocation at C-2 | 2,5-Dibromo-5-methylhexane |

| Br₂ | CCl₄ | Cyclic Bromonium Ion | 1,2,5-Tribromo-5-methylhexane |

| H₂O/H⁺ | Dilute Acid | Secondary Carbocation at C-2 | 5-Bromo-5-methylhexan-2-ol |

This table outlines expected products from electrophilic addition based on Markovnikov's rule and known mechanisms.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The terminal alkene of this compound can participate in such reactions, notably cycloadditions.

A documented reaction is the ozonolysis of this compound. d-nb.info This is a [3+2] cycloaddition reaction where ozone adds across the double bond to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Reductive workup with dimethyl sulfide (B99878) (DMS) cleaves the ozonide to yield an aldehyde. d-nb.info

Reaction Steps:

Ozonolysis: Reaction with ozone (O₃) at low temperatures (-78 °C) forms an ozonide. d-nb.info

Reductive Workup: Treatment with dimethyl sulfide (Me₂S) cleaves the ozonide. d-nb.info

This sequence results in the formation of 4-bromo-4-methylpentanal. d-nb.info

While there are no specific literature examples of this compound acting as a dienophile in a Diels-Alder ([4+2] cycloaddition) reaction, its terminal alkene structure allows it to potentially react with a conjugated diene. thieme-connect.de The reaction would likely require thermal conditions or Lewis acid catalysis to proceed efficiently. Such reactions are a powerful tool for forming six-membered rings. thieme-connect.deuni-konstanz.de

Electrophilic Addition Reactions

Oxidative Cleavage and Functional Group Interconversion (e.g., Ozonolysis to 4-Bromo-4-methylpentanal)

The terminal double bond in this compound is susceptible to oxidative cleavage, a powerful transformation for converting alkenes into carbonyl compounds. Ozonolysis is a prime example of this reactivity. The reaction involves treating the alkene with ozone (O₃), followed by a workup step to determine the final products.

In a documented synthesis, this compound was subjected to ozonolysis at a low temperature of -78 °C. d-nb.info Subsequent workup with a mild reducing agent, dimethyl sulfide (DMS), cleaved the double bond to yield the corresponding aldehyde, 4-Bromo-4-methylpentanal. d-nb.info This specific functional group interconversion highlights a synthetic route to functionalized aldehydes that retain the bromo-substituted tertiary carbon center. The reaction proceeded with a reported yield of 16% after purification. d-nb.info

Table 1: Ozonolysis of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|

Radical Reactions and Polymerization Initiation

The carbon-bromine bond and the terminal alkene present in this compound are both potential sites for radical reactions. The mechanism of action for similar bromoalkenes can involve the formation of radical intermediates under specific conditions, such as in the presence of light or a radical initiator.

Generation of a radical from this compound, typically through the abstraction of the bromine atom by a radical initiator like tributylstannane, would form a 5-methylhex-5-en-1-yl radical. This type of radical is known to undergo subsequent reactions, most notably intramolecular cyclization. researchgate.net Studies on closely related methyl-substituted hex-5-enyl radicals have shown that they undergo highly regioselective 1,5-cyclization to form five-membered rings. researchgate.net The presence of the methyl group on the carbon bearing the initial bromine atom (C5) influences the rate and stereoselectivity of such cyclizations. researchgate.net

The alkene moiety also allows the compound to potentially act as a monomer in free radical polymerization processes. pearson.com In such a reaction, a radical initiator would add across the double bond, creating a new radical center that can then propagate by reacting with subsequent monomer units. google.com

Olefin Metathesis and Cross-Coupling Strategies

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation, and this compound is a suitable substrate for several of these strategies.

Olefin Metathesis: The terminal double bond can participate in olefin metathesis reactions. For instance, in a cross-metathesis reaction, this compound could be coupled with another olefin in the presence of a suitable catalyst (e.g., Grubbs' or Schrock's catalyst) to form new, more complex alkenes. The utility of bromoalkenes as partners in cross-metathesis is well-established, allowing for the synthesis of functionalized olefins. utah.edu

Cross-Coupling Reactions: The tertiary alkyl bromide functionality can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling. researchgate.net These reactions involve the coupling of the alkyl bromide with an organometallic reagent (e.g., an organoboron or organotin compound) to form a new carbon-carbon bond. uzh.chresearchgate.net The reactivity of the C-Br bond in such transformations can be predicted and analyzed using computational methods like Density Functional Theory (DFT).

Intramolecular Cyclization and Rearrangement Processes Involving this compound Derivatives

Derivatives of this compound are precursors to fascinating intramolecular reactions. As mentioned previously, the radical generated by homolytic cleavage of the C-Br bond is primed for cyclization.

Detailed studies on substituted hex-5-enyl radicals show they undergo rapid and regioselective 1,5-ring closure to yield cyclopentane (B165970) derivatives. researchgate.net The cyclization of the 5-methylhex-5-en-1-yl radical, formed from the parent bromide, would lead to a (methylcyclopentyl)methyl radical, which can then be trapped. The stereoselectivity of these cyclizations is often predictable, governed by the stability of the chair-like transition state conformations, as described by the Beckwith-Schiesser-Houk model. researchgate.net Research indicates that methyl substitution can enhance the rate of cyclization compared to the unsubstituted radical, an effect attributed largely to a lowering of the activation energy. researchgate.net

Beyond radical cyclizations, derivatives of the parent compound could potentially undergo other transformations. For instance, sigmatropic rearrangements, such as the pearson.compearson.com-sigmatropic Claisen rearrangement, could be envisioned for allylic ether or ester derivatives prepared from a hydroxylated version of the molecule. rsc.org

Reaction Coordinate Diagrams and Transition State Analysis

The energetics and mechanisms of reactions involving this compound can be visualized and understood through reaction coordinate diagrams and transition state analysis.

A relevant example is the formation of this compound via the addition of hydrogen bromide (HBr) to 2-methyl-1,4-pentadiene (B165374). A reaction coordinate diagram for this process would show the relative energies of the reactants, the carbocation intermediate, the transition state, and the final product. pearson.com The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the reaction rate. Compared to the addition of HBr to a conjugated diene, the carbocation formed from 2-methyl-1,4-pentadiene is less resonance-stabilized, leading to a higher energy transition state and a slower reaction. pearson.com

For the intramolecular radical cyclization, transition state analysis is crucial for predicting the stereochemical outcome. The cyclization of substituted hex-5-enyl radicals proceeds through chair-like transition states. researchgate.net The substituents prefer to occupy pseudo-equatorial positions to minimize steric strain, and this preference determines whether the cis or trans cyclized product is favored. researchgate.net Computational modeling, particularly DFT, is also a powerful tool for analyzing transition state geometries and energies in reactions like cross-coupling, providing insight into factors controlling regioselectivity.

Derivatization and Synthetic Utility of 5 Bromo 5 Methylhex 1 Ene

Role as a Key Intermediate in Complex Molecule Synthesis

5-Bromo-5-methylhex-1-ene serves as a pivotal building block for the construction of more elaborate molecular architectures. Its bifunctional nature allows for sequential or tandem reactions to build up molecular complexity efficiently.

Synthesis of Aldehyde Building Blocks (e.g., 4-Bromo-4-methylpentanal)

One of the key applications of this compound is its conversion into valuable aldehyde intermediates. The terminal double bond can be selectively cleaved to unmask an aldehyde functional group, which can then participate in a vast array of subsequent chemical reactions.

A notable example is the synthesis of 4-Bromo-4-methylpentanal. d-nb.info This transformation is achieved through the ozonolysis of this compound. The reaction involves bubbling ozone through a solution of the starting material at low temperatures, followed by a reductive workup. In a documented procedure, the workup is performed using dimethyl sulfide (B99878) (Me₂S), which reduces the intermediate ozonide to the desired aldehyde. d-nb.info This process successfully yields 4-Bromo-4-methylpentanal, albeit in modest yields after purification. d-nb.info The aldehyde product retains the tertiary bromide, making it a valuable bifunctional building block for further synthetic elaborations.

Table 1: Synthesis of 4-Bromo-4-methylpentanal from this compound d-nb.info

| Reactant | Reagents | Temperature | Product | Yield |

|---|

Precursor for Aliphatic and Alicyclic Scaffolds

The carbon framework of this compound is a versatile starting point for the generation of diverse aliphatic and, notably, alicyclic (cyclic) structures. Radical cyclization reactions are a powerful tool in this context. By generating a radical at the C5 position via cleavage of the carbon-bromine bond, an intramolecular reaction with the terminal alkene can occur.

This type of reaction, specifically a 5-exo-trig radical cyclization, is a well-established method for constructing five-membered rings. acs.org Studies on closely related methyl-substituted hex-5-enyl radicals show that they undergo highly regioselective 1,5-cyclization to form substituted cyclopentyl systems. researchgate.net The presence of methyl substituents, such as those in the radical derived from this compound, often enhances the rate of cyclization. researchgate.net This makes the compound a promising precursor for the synthesis of substituted cyclopentane (B165970) derivatives, which are common structural motifs in many natural products and biologically active molecules. acs.orgresearchgate.net Alternative strategies, such as formal [4+1] annulation reactions, have also been used with similar bromo-alkenoate structures to construct highly substituted cyclopentanes. acs.org

Access to Novel Functionalized Organic Compounds

The dual functionality of this compound allows for the introduction of a wide variety of new chemical groups, leading to novel and complex organic molecules.

Introduction of Diverse Heteroatom Functionalities

The tertiary bromide in this compound is a reactive site for nucleophilic substitution reactions, allowing for the introduction of various heteroatoms. Although tertiary halides can be prone to elimination, under appropriate conditions, substitution can be achieved. For instance, reaction with sodium azide (B81097) (NaN₃) can be used to introduce the azide functionality, a versatile group that can be further transformed into amines or participate in cycloadditions. renyi.hu Similarly, oxygen nucleophiles (e.g., hydroxides, alkoxides) and sulfur nucleophiles (e.g., thiolates) can be employed to install hydroxyl, ether, or thioether groups, respectively.

While direct substitution on 4-Bromo-4-methylpentanal with sodium azide has been reported to be unsuccessful due to decomposition, the principle of substituting alkyl bromides with azide is a common and effective method for introducing nitrogen. d-nb.inforenyi.hu Furthermore, the alkene moiety can also be functionalized to introduce heteroatoms, for example through electrophilic addition or dihydroxylation reactions.

Carbon-Carbon Bond Formation through Coupling Reactions

The formation of new carbon-carbon bonds is central to organic synthesis, and this compound is well-suited for several key coupling strategies.

One major pathway involves the conversion of the alkyl bromide to a Grignard reagent (R-MgBr) by reacting it with magnesium metal. organic-chemistry.org This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles to form new C-C bonds.

Another powerful method is the palladium-catalyzed Heck reaction, which typically couples an alkene with an aryl or vinyl halide. organic-chemistry.org Research has shown that the structurally similar 5-methylhex-1-ene is an effective substrate in Heck reactions with various aryl halides, demonstrating the reactivity of this type of branched terminal alkene in palladium catalysis. researchgate.netresearchgate.net This indicates a strong potential for this compound to undergo similar couplings at its alkene, providing a direct route to arylated derivatives. Additionally, the bromide functionality itself can participate in other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, often after conversion to a boronic ester or when coupled with a boronic acid. researchgate.netuzh.ch

Table 2: Potential C-C Bond Forming Reactions

| Reaction Type | Reactive Site | Potential Coupling Partner | Expected Product Class |

|---|---|---|---|

| Grignard Reaction | C-Br (after conversion to R-MgBr) | Aldehydes, Ketones, Esters, etc. | Alcohols, Ketones, etc. |

| Heck Reaction | C=C | Aryl Halides, Vinyl Halides | Aryl/Vinyl-substituted Alkenes |

Potential in the Development of Fine Chemicals and Specialty Materials

The derivatives of this compound hold potential for applications in the fields of fine chemicals and specialty materials. The structural backbone of this compound is found in molecules used in various industries.

Isomers and related structures of this compound are utilized as intermediates in the synthesis of agrochemicals and pharmaceuticals. smolecule.com Of particular note is the application of this molecular framework in the fragrance and flavor industry. researchgate.netsmolecule.com For example, furanone derivatives possessing a 5-methylhex-4-en-1-yl side chain, which is structurally very similar to the carbon skeleton of the title compound, have been synthesized and evaluated for their odor properties. tandfonline.com This suggests that derivatives of this compound could be valuable precursors for new aroma chemicals. The ability to functionalize the molecule at either the bromide or the alkene position provides a pathway to a diverse library of potential fragrance compounds.

Advanced Spectroscopic and Computational Analysis of 5 Bromo 5 Methylhex 1 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Bromo-5-methylhex-1-ene. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the vinyl protons, the allylic and alkyl chain protons, and the methyl protons. The terminal vinyl protons are expected to exhibit complex splitting patterns due to geminal, cis, and trans couplings. The proton on C2 would be a multiplet due to coupling with the C1 and C3 protons. The protons on C3 and C4 would appear as multiplets. The six equivalent protons of the two methyl groups at C5 are expected to appear as a singlet since they have no adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show seven distinct resonances, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the presence of the double bond. The carbon atom bonded to bromine (C5) is expected to be significantly downfield. The use of advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the assignments by correlating proton and carbon signals.

Conformational analysis of acyclic haloalkanes can be complex due to rotation around multiple single bonds. d-nb.info NMR studies, particularly the measurement of vicinal coupling constants (³JHH) and the use of Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred solution-state conformations. arxiv.orgacs.org For this compound, the rotational barriers around the C3-C4 and C4-C5 bonds would determine the population of different staggered conformers.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | ||

|---|---|---|

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (2H) | 5.00 - 5.15 | m |

| H-2 (1H) | 5.75 - 5.90 | m |

| H-3 (2H) | ~2.20 | m |

| H-4 (2H) | ~1.90 | m |

| H-6 (6H) | ~1.75 | s |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | ||

| Position | Predicted Chemical Shift (δ, ppm) | |

| C-1 | ~115.4 | |

| C-2 | ~137.8 | |

| C-3 | ~30.5 | |

| C-4 | ~42.1 | |

| C-5 | ~70.0 | |

| C-6 (2 x CH₃) | ~32.5 |

Mass Spectrometry for Fragmentation Pathway Determination and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely be used.

The mass spectrum is expected to show a characteristic molecular ion peak. Since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. researchgate.netliverpool.ac.uknih.gov The molecular formula C₇H₁₃Br gives a monoisotopic mass of 176.02 g/mol for the ⁷⁹Br isotope. acs.org

The primary fragmentation pathway for haloalkanes is typically the cleavage of the carbon-halogen bond. csic.es For this compound, the loss of a bromine radical from the molecular ion would be a major fragmentation event, leading to the formation of a tertiary carbocation at m/z 97. This carbocation can undergo further rearrangements and fragmentation. Other likely fragmentations include the loss of a methyl radical (CH₃) from the tertiary carbocation or cleavage at the allylic position.

Predicted Major Fragments in Mass Spectrometry

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 176/178 | [C₇H₁₃Br]⁺ | Molecular ion (M⁺/M+2) |

| 97 | [C₇H₁₃]⁺ | Loss of Br radical from molecular ion |

| 82 | [C₆H₁₀]⁺ | Loss of CH₃ from the [C₇H₁₃]⁺ ion |

| 55 | [C₄H₇]⁺ | Allylic cleavage, loss of C₃H₆ |

| 41 | [C₃H₅]⁺ | Allyl cation, further fragmentation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its alkene and alkyl halide functionalities. Key absorptions would include C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons, the C=C stretching of the terminal alkene, and the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being highly polarizable, is expected to show a strong signal in the Raman spectrum. The C-Br stretch may also be visible.

Predicted Vibrational Frequencies

| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| =C-H (vinyl) | 3070 - 3090 | Stretching |

| C-H (alkyl) | 2850 - 2960 | Stretching |

| C=C (alkene) | 1640 - 1650 | Stretching |

| =C-H (vinyl) | 910 - 990 | Out-of-plane bending (wag) |

| C-Br | 500 - 600 | Stretching |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govdiva-portal.org For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or larger), can be employed to determine key properties. liverpool.ac.uknih.gov

These calculations can optimize the molecular geometry to find the most stable conformation and calculate its electronic energy. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's reactivity. The HOMO is likely localized around the C=C double bond, indicating its nucleophilic character, while the LUMO is expected to be associated with the antibonding σ* orbital of the C-Br bond, highlighting its susceptibility to nucleophilic attack. liverpool.ac.uk DFT can also be used to calculate bond dissociation energies, confirming that the C-Br bond is the weakest and most likely to cleave during fragmentation or certain reactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Due to its acyclic nature, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By simulating the molecule in a solvent box (e.g., chloroform (B151607) or water), MD can explore the potential energy surface and identify the most populated conformations and the energy barriers between them. nih.govrsc.org This provides a dynamic picture of the molecule's behavior in solution, which is crucial for understanding its average properties as observed in experiments like NMR.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental results. By combining DFT calculations with methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. csic.es These predicted spectra can be invaluable for assigning complex experimental spectra or for distinguishing between possible isomers.

Furthermore, DFT calculations can generate reactivity descriptors. Plotting the molecular electrostatic potential (MEP) on the electron density surface visually reveals the electron-rich (negative potential, e.g., the π-system of the alkene) and electron-poor (positive potential) regions of the molecule. diva-portal.orgnih.gov This map can predict sites for electrophilic and nucleophilic attack, respectively, providing a theoretical basis for the molecule's chemical behavior.

Future Directions and Emerging Research Avenues for 5 Bromo 5 Methylhex 1 Ene Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis lies in the development of processes that are both environmentally friendly and efficient. For 5-Bromo-5-methylhex-1-ene, this translates to a shift away from traditional bromination methods that often involve harsh reagents and produce significant waste. Researchers are expected to focus on greener alternatives that maximize atom economy, ensuring that a high proportion of the atoms from the reactants are incorporated into the final product.

Future synthetic strategies are likely to include:

Catalytic C-H Bromination: Direct bromination of a C-H bond at the tertiary carbon of a suitable precursor would be a highly atom-economical route. This approach would eliminate the need for pre-functionalized substrates and reduce the number of synthetic steps.

Enzymatic Halogenation: The use of halogenase enzymes could provide a highly selective and environmentally benign method for the synthesis of this compound. These biocatalysts operate under mild conditions and can offer excellent control over regioselectivity and stereoselectivity.

Continuous Flow Bromination: Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for process automation. Developing a continuous flow synthesis for this compound could lead to a more sustainable and scalable production method.

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Bromination | High atom economy, reduced synthetic steps |

| Enzymatic Halogenation | High selectivity, mild reaction conditions |

| Continuous Flow Bromination | Improved safety, scalability, and automation potential |

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The dual functionality of this compound, with its reactive alkyl bromide and versatile alkene group, opens the door to a wide array of chemical transformations. Future research is anticipated to uncover new reactivity patterns and develop novel catalytic systems to exploit the unique structural features of this molecule.

Key areas of exploration are likely to involve:

Cross-Coupling Reactions: The tertiary alkyl bromide can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. The development of new catalysts that can efficiently couple tertiary alkyl halides with a wide range of partners will be a significant area of focus.

Radical-Mediated Reactions: The carbon-bromine bond can be homolytically cleaved to generate a tertiary radical, which can then participate in a variety of radical-mediated transformations, including additions to alkenes and alkynes, and cyclization reactions.

Dual Functionalization: Catalytic systems that can selectively functionalize both the alkene and the alkyl bromide moieties in a single operation would represent a significant advance in synthetic efficiency.

| Reaction Type | Potential Outcome |

| Cross-Coupling Reactions | Formation of complex carbon skeletons |

| Radical-Mediated Reactions | Access to novel radical-based transformations |

| Dual Functionalization | Highly efficient and convergent synthesis |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms is a logical next step in harnessing its synthetic potential. Continuous flow processes can offer precise control over reaction parameters, leading to improved yields, selectivity, and safety.

Future developments in this area may include:

Automated Reaction Optimization: The use of automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for transformations involving this compound.

In-line Analysis and Purification: The integration of real-time analytical techniques and automated purification systems into flow reactors can streamline the entire synthetic process, from reaction to pure product.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process, avoiding the need for isolation and purification of intermediates.

Bio-inspired Chemical Synthesis Applications

Nature often provides the inspiration for the synthesis of complex and biologically active molecules. The structural features of this compound make it a valuable building block for the synthesis of natural products and their analogues.

Future research in this area could focus on:

Biomimetic Cyclizations: The terminal alkene can act as a nucleophile in biomimetic cyclization reactions, initiated by the departure of the bromide ion, to form cyclic structures found in various natural products.

Synthesis of Terpenoid-like Scaffolds: The carbon skeleton of this compound is reminiscent of isoprenoid units, the building blocks of terpenes. This makes it an attractive starting material for the synthesis of novel terpenoid-like molecules with potential biological activity.

Late-Stage Functionalization: The reactivity of the carbon-bromine bond can be exploited for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues with diverse properties.

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-5-methylhex-1-ene?

Methodological Answer: A common approach involves bromination of a pre-existing alkene precursor or elimination reactions to introduce the double bond. For example, alkyl bromides can be synthesized via nucleophilic substitution using LiBr in polar aprotic solvents like DMF (e.g., 55% yield under 45°C for 3 hours, as seen in analogous bromoalkane syntheses) . For this compound, a two-step strategy might include:

Bromination: Reacting 5-methylhex-1-ene with HBr under radical conditions to ensure anti-Markovnikov addition.

Purification: Using fractional distillation or column chromatography to isolate the product.

Characterization via GC-MS and H NMR is critical to confirm regioselectivity and purity .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Storage: Keep in a cool, dry place (<25°C) in amber glass containers to prevent photodegradation. Ensure separation from oxidizers and bases .

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .

- Safety Data: Refer to GHS-compliant SDS sheets for flammability and toxicity data. While direct SDS for this compound is unavailable, analogous bromoalkenes suggest H319 (eye irritation) and H335 (respiratory irritation) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- H NMR: Identify alkene protons (δ 4.8–5.5 ppm, doublet splitting) and bromine-adjacent methyl groups (δ 1.2–1.5 ppm). Coupling constants () confirm the double bond geometry .

- GC-MS: Determine purity and molecular ion peak (M at m/z 178). Fragmentation patterns (e.g., loss of Br) validate the structure.

- Elemental Analysis: Confirm C, H, and Br percentages (theoretical: C 47.48%, H 7.39%, Br 45.13%) .

Advanced Research Questions

Q. How does steric hindrance from the 5-methyl group influence the reactivity of this compound in elimination reactions?

Methodological Answer: The bulky methyl group at C5 restricts free rotation, favoring a specific transition state during elimination. For example:

- E2 Mechanism: Base abstraction of β-hydrogen anti-periplanar to Br generates the alkene. Steric effects may slow kinetics compared to less hindered analogs.

- Competing Pathways: Competing SN2 reactions are disfavored due to steric hindrance at the tertiary bromine.

Experimental validation requires kinetic studies (e.g., varying base strength) and monitoring by C NMR to track intermediates .

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

- Scenario: Discrepancies in H NMR integration ratios may arise from impurities or isomerization.

- Resolution Steps:

- Purification: Use preparative HPLC or repeated column chromatography.

- 2D NMR (COSY, HSQC): Assign proton-proton correlations and confirm carbon connectivity.

- Variable Temperature NMR: Detect dynamic processes (e.g., rotamers) causing signal splitting.

- Cross-Validation: Compare with computational spectra (DFT calculations at B3LYP/6-31G* level) .

Q. What strategies optimize regioselectivity in electrophilic additions to this compound?

Methodological Answer: The electron-rich double bond favors electrophilic attack at C1 (terminal position). To enhance selectivity:

- Acid-Catalyzed Hydration: Use dilute HSO to protonate the alkene, directing addition to the less substituted carbon (anti-Markovnikov via carbocation stability).

- Hydroboration-Oxidation: Employ BH·THF for steric control, yielding alcohols at C1.

- Computational Modeling: Predict regioselectivity using Gaussian or ORCA software to map transition state energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.